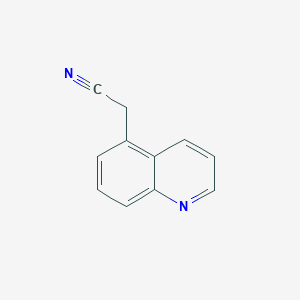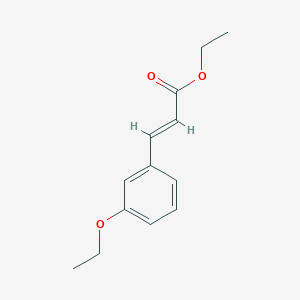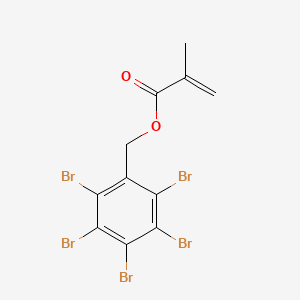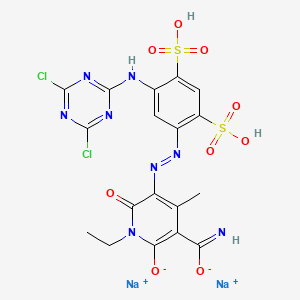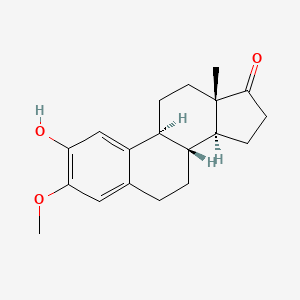
Estra-1,3,5(10)-trien-17-one, 2-hydroxy-3-methoxy-
Descripción general
Descripción
Estra-1,3,5(10)-trien-17-one, 2-hydroxy-3-methoxy- (E1,3,5(10)-17-OH-3-Me) is a naturally occurring steroidal compound found in a variety of plants and animals. It is an important intermediate in the biosynthesis of estrogens and androgens, and has been studied for its potential therapeutic effects in the treatment of various diseases.
Aplicaciones Científicas De Investigación
Environmental Impact of Estrogenic Compounds
Environmental estrogens like "Estra-1,3,5(10)-trien-17-one, 2-hydroxy-3-methoxy-" have been studied for their ability to mimic natural estrogens and impact wildlife and ecosystems. Cummings (1997) highlights the physiological effects of estrogens, particularly focusing on methoxychlor, an environmental estrogen that, upon metabolism, produces estrogenic compounds affecting fertility and development in wildlife. This research underscores the potential hazards of environmental estrogens to reproductive health and development (Cummings, 1997).
Antitumor and Antiangiogenic Effects
The antitumor and antiangiogenic properties of estrogen metabolites, such as 2-methoxyestradiol derived from the metabolism of estrogenic compounds, have been extensively studied. Zhu and Conney (1998) review the antitumorigenic and antiangiogenic effects of 2-methoxyestradiol, suggesting its potential protective effect against estrogen-induced cancers in target organs. The discussion includes the need for further research to evaluate the modulation of 2-methoxyestradiol formation on estrogen-induced carcinogenesis (Zhu & Conney, 1998).
Mechanisms of Estrogen Action
Understanding the mechanisms of estrogen action, including the role of estrogen receptors in pro-oxidative and anti-oxidative actions, is crucial for therapeutic applications. Kumar et al. (2010) emphasize the dual role of estrogens as both pro-oxidants and antioxidants, dependent on cellular context, estrogen receptor types, and specific hormonal responses. This insight is vital for leveraging estrogenic compounds in treating diseases related to oxidative stress and hormonal imbalance (Kumar et al., 2010).
Propiedades
IUPAC Name |
(8R,9S,13S,14S)-2-hydroxy-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-19-8-7-12-13(15(19)5-6-18(19)21)4-3-11-9-17(22-2)16(20)10-14(11)12/h9-10,12-13,15,20H,3-8H2,1-2H3/t12-,13+,15-,19-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBCPNMOFBUWYTP-QPWUGHHJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=CC(=C(C=C34)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=C(C=C34)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Estra-1,3,5(10)-trien-17-one, 2-hydroxy-3-methoxy- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



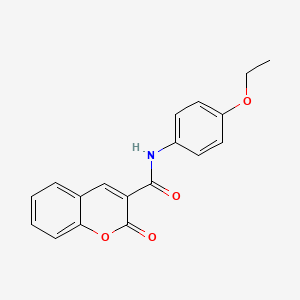
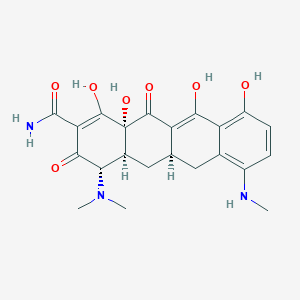
![N-acetyl-D-[UL-13C6]glucosamine](/img/structure/B3182994.png)
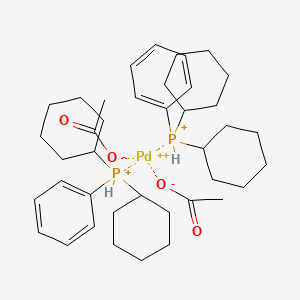
![(S,S)-(-)-2,2'-Bis[(R)-(N,N-dimethylamino)(phenyl)methyl]-1,1'-bis[di(3,5-trifluoromethylphenyl)phosphino]ferrocene](/img/structure/B3183015.png)
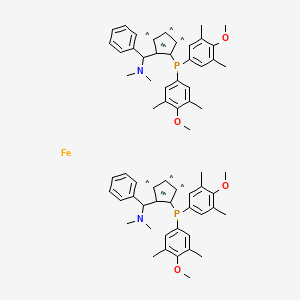
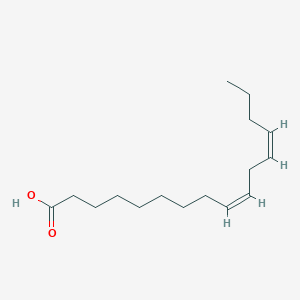
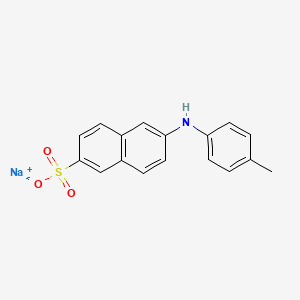
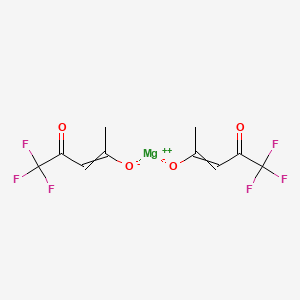
![2-[4-(4-Methylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]acetic acid](/img/structure/B3183044.png)
